molecular formula C14H11ClO3 B6403564 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid CAS No. 1262007-08-8

4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6403564
CAS No.: 1262007-08-8
M. Wt: 262.69 g/mol
InChI Key: MCMXAALJTVHNSI-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl group and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to form 4-(4-chloro-2-methylphenyl)benzoic acid. Finally, the benzoic acid derivative undergoes hydroxylation to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide or thiourea in polar solvents.

Major Products

    Oxidation: 4-(4-Chloro-2-methylphenyl)-3-oxobenzoic acid.

    Reduction: 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzyl alcohol.

    Substitution: 4-(4-Amino-2-methylphenyl)-3-hydroxybenzoic acid or 4-(4-Mercapto-2-methylphenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The chloro-substituted phenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A precursor in the synthesis of 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid.

    4-Chloro-2-methylbenzoic acid: Another intermediate in the synthetic route.

    4-(4-Chloro-2-methylphenyl)benzoic acid: A direct precursor to the target compound.

Uniqueness

This compound is unique due to the presence of both a hydroxybenzoic acid moiety and a chloro-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-6-10(15)3-5-11(8)12-4-2-9(14(17)18)7-13(12)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMXAALJTVHNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690355
Record name 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-08-8
Record name 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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